

4-Nitrophenyl Acetate: A Comprehensive Technical Guide to its Physical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Nitrophenyl acetate

Cat. No.: B032502

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenyl acetate (4-NPA) is a crucial chemical compound frequently employed in biochemical and pharmaceutical research. As an ester of acetic acid and 4-nitrophenol, its primary utility lies in its role as a chromogenic substrate for the detection and quantification of various esterase and lipase activities. The enzymatic hydrolysis of 4-NPA yields 4-nitrophenol, a yellow-colored product that can be easily measured spectrophotometrically, providing a straightforward method for assaying enzyme kinetics.^{[1][2]} A thorough understanding of its physical properties is paramount for its proper handling, storage, and application in experimental settings. This technical guide provides an in-depth overview of the core physical properties of **4-nitrophenyl acetate**, complete with experimental protocols and a workflow for its most common application.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of **4-nitrophenyl acetate** are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₇ NO ₄	[3]
Molecular Weight	181.15 g/mol	[3][4]
Appearance	Off-white to beige or pale yellow crystalline powder	[5][6]
Melting Point	76 - 79 °C (168.8 - 174.2 °F)	[1][6][7][8]
Boiling Point	Not available; decomposes upon strong heating.	[5][9]
Density	1.244 g/cm ³ (at 20 °C)	[4]
Vapor Pressure	<0.1 hPa (at 20 °C)	[4]

Solubility Profile

The solubility of **4-nitrophenyl acetate** is a critical factor in its use as a substrate in aqueous buffer systems for enzymatic assays. While it is sparingly soluble in water, it exhibits good solubility in several organic solvents.[7][10]

Solvent	Solubility	Reference(s)
Water	Insoluble to partly miscible (0.53 g/L)	[4][5][7]
Ethanol	Soluble (100 mg/mL, with heating)	[11]
Acetone	Soluble	[10]
Dichloromethane	Soluble	[10]
Methanol	Soluble	[1]
Ether	Soluble	[12]

Spectral Data

Spectroscopic analysis is essential for the identification and characterization of **4-nitrophenyl acetate**. The following table summarizes its key spectral features.

Spectroscopic Technique	Key Features	Reference(s)
¹ H NMR (in CDCl ₃)	δ ~8.2 ppm (d, 2H, aromatic), ~7.3 ppm (d, 2H, aromatic), ~2.3 ppm (s, 3H, acetyl)	[13]
¹³ C NMR (in CDCl ₃)	Signals for acetyl carbonyl, aromatic carbons, and acetyl methyl group.	[13][14]
FTIR (KBr pellet)	Characteristic peaks for C=O (ester), C-O (ester), and NO ₂ stretching vibrations.	[9][15]
UV-Vis (in solution)	Absorbance maximum around 270-300 nm. The product of its hydrolysis, 4-nitrophenol, has a characteristic absorbance at ~405-410 nm under basic conditions.	[1][3][9]
Mass Spectrometry (MS)	Molecular ion peak corresponding to its molecular weight.	[16]

Experimental Protocols

Determination of Melting Point

The melting point of **4-nitrophenyl acetate** can be determined using the capillary tube method with a melting point apparatus.[5][17]

Materials:

- **4-Nitrophenyl acetate** sample
- Capillary tubes (sealed at one end)

- Melting point apparatus
- Mortar and pestle

Procedure:

- Ensure the **4-nitrophenyl acetate** sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.
- Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[6]
- Place the packed capillary tube into the heating block of the melting point apparatus.
- Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point (around 60-65 °C).
- Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[6]
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).[17]
- The melting point is reported as the recorded range. For a pure substance, this range should be narrow, typically within 1-2 °C.

Determination of Solubility (Qualitative)

A general procedure to qualitatively assess the solubility of **4-nitrophenyl acetate** in various solvents is as follows:[12]

Materials:

- **4-Nitrophenyl acetate**
- Test tubes

- A selection of solvents (e.g., water, ethanol, acetone)
- Spatula
- Vortex mixer

Procedure:

- Place approximately 10-20 mg of **4-nitrophenyl acetate** into a clean, dry test tube.
- Add 1 mL of the chosen solvent to the test tube in small portions.
- After each addition, vigorously agitate the mixture using a vortex mixer for at least 30 seconds.
- Visually inspect the solution for the presence of undissolved solid against a contrasting background.
- If the solid dissolves completely, the substance is considered soluble in that solvent at the tested concentration.
- If the solid does not dissolve, the substance is considered sparingly soluble or insoluble.
- The process can be repeated with gentle heating to assess temperature effects on solubility, though caution should be exercised with volatile organic solvents.

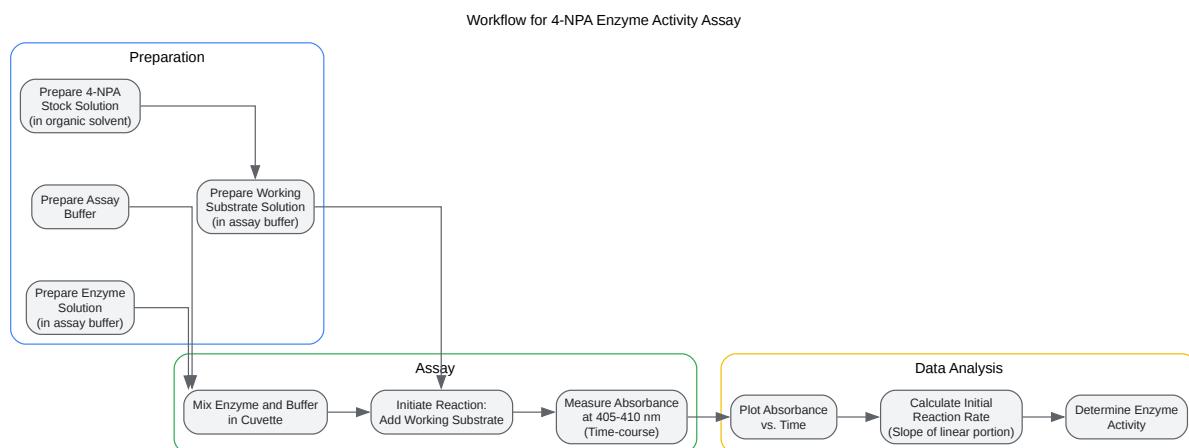
UV-Vis Spectroscopy for Esterase/Lipase Activity Assay

The most common application of **4-nitrophenyl acetate** is in enzyme activity assays. The following protocol outlines a typical procedure.[\[1\]](#)[\[9\]](#)[\[18\]](#)

Materials:

- **4-Nitrophenyl acetate**
- Enzyme solution (e.g., esterase or lipase)
- Buffer solution (e.g., Tris-HCl or phosphate buffer, pH adjusted to the enzyme's optimum)

- Organic solvent for stock solution (e.g., methanol or ethanol)
- Spectrophotometer and cuvettes


Procedure:

- Preparation of **4-Nitrophenyl Acetate** Stock Solution: Dissolve a known amount of **4-nitrophenyl acetate** in a minimal amount of a suitable organic solvent (e.g., 10 mg/mL in methanol) to create a concentrated stock solution.[1]
- Preparation of Working Substrate Solution: Dilute the stock solution with the assay buffer to the desired final concentration. This solution should be prepared fresh daily.[1]
- Enzyme Preparation: Prepare a solution of the enzyme in the assay buffer at the desired concentration.
- Spectrophotometric Measurement:
 - Set the spectrophotometer to measure absorbance at the wavelength corresponding to the 4-nitrophenolate anion (typically 405-410 nm).[1][19]
 - Equilibrate the assay buffer and enzyme solution to the desired reaction temperature (e.g., 37 °C).[18]
 - In a cuvette, mix the assay buffer and the enzyme solution.
 - Initiate the enzymatic reaction by adding the **4-nitrophenyl acetate** working solution to the cuvette and mix quickly.
 - Immediately begin recording the absorbance at regular time intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).
- Data Analysis: The rate of the reaction is determined by the linear increase in absorbance over time, which is proportional to the rate of 4-nitrophenol production and thus the enzyme activity. A blank reaction without the enzyme should be run to account for any non-enzymatic hydrolysis of the substrate.[11]

Mandatory Visualization

Experimental Workflow for Enzyme Activity Assay using 4-Nitrophenyl Acetate

The following diagram illustrates the typical workflow for an esterase or lipase activity assay using **4-nitrophenyl acetate** as the substrate.

[Click to download full resolution via product page](#)

Caption: A flowchart of the experimental procedure for determining enzyme activity using **4-nitrophenyl acetate**.

Conclusion

4-Nitrophenyl acetate is a valuable tool in scientific research, particularly in the field of enzymology. Its well-defined physical and spectral properties, coupled with its utility as a chromogenic substrate, make it an indispensable reagent. This guide provides the essential data and protocols required for its effective and safe use in a laboratory setting. Adherence to these methodologies will ensure accurate and reproducible results in research and development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Purification and Optimization of Extracellular Lipase from a Novel Strain *Kocuria flava* Y4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 7. byjus.com [byjus.com]
- 8. benchchem.com [benchchem.com]
- 9. emerginginvestigators.org [emerginginvestigators.org]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. rsc.org [rsc.org]
- 14. 4-NITROPHENYL ACETATE(830-03-5) ^{13}C NMR [m.chemicalbook.com]
- 15. 4-NITROPHENYL ACETATE(830-03-5) IR Spectrum [chemicalbook.com]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. pennwest.edu [pennwest.edu]
- 18. Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2.5. Enzymatic Activity Assay [bio-protocol.org]
- To cite this document: BenchChem. [4-Nitrophenyl Acetate: A Comprehensive Technical Guide to its Physical Properties]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b032502#4-nitrophenyl-acetate-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com